molecular formula C16H11ClN2O3 B4923176 5-(5-chloro-2-hydroxybenzylidene)-3-phenyl-2,4-imidazolidinedione

5-(5-chloro-2-hydroxybenzylidene)-3-phenyl-2,4-imidazolidinedione

Cat. No. B4923176
M. Wt: 314.72 g/mol
InChI Key: SFEMDUJVADIKEK-UKTHLTGXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(5-chloro-2-hydroxybenzylidene)-3-phenyl-2,4-imidazolidinedione, also known as CHIR99021, is a small molecule inhibitor of glycogen synthase kinase 3 (GSK-3). GSK-3 is a serine/threonine protein kinase that plays a critical role in many cellular processes, including cell proliferation, differentiation, and apoptosis. CHIR99021 has been studied extensively in scientific research for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurological disorders.

Mechanism of Action

5-(5-chloro-2-hydroxybenzylidene)-3-phenyl-2,4-imidazolidinedione is a selective inhibitor of GSK-3, which plays a critical role in many cellular processes, including cell proliferation, differentiation, and apoptosis. GSK-3 is involved in the regulation of various signaling pathways, including the Wnt/β-catenin pathway, the insulin signaling pathway, and the NF-κB pathway. By inhibiting GSK-3, 5-(5-chloro-2-hydroxybenzylidene)-3-phenyl-2,4-imidazolidinedione can modulate these signaling pathways and affect various cellular processes.
Biochemical and Physiological Effects:
5-(5-chloro-2-hydroxybenzylidene)-3-phenyl-2,4-imidazolidinedione has been shown to have various biochemical and physiological effects in scientific research. In cancer research, 5-(5-chloro-2-hydroxybenzylidene)-3-phenyl-2,4-imidazolidinedione has been shown to inhibit cancer cell proliferation and induce cell cycle arrest and apoptosis in various cancer cell lines. In diabetes research, 5-(5-chloro-2-hydroxybenzylidene)-3-phenyl-2,4-imidazolidinedione has been shown to promote insulin secretion and improve glucose tolerance in diabetic animal models. In neurological disorder research, 5-(5-chloro-2-hydroxybenzylidene)-3-phenyl-2,4-imidazolidinedione has been shown to promote neuronal differentiation and improve cognitive function in animal models of Alzheimer's disease and schizophrenia.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-(5-chloro-2-hydroxybenzylidene)-3-phenyl-2,4-imidazolidinedione in lab experiments is its selectivity for GSK-3, which allows for specific modulation of GSK-3 signaling pathways. Another advantage is its small molecule size, which allows for easy delivery and penetration into cells and tissues. However, one limitation of using 5-(5-chloro-2-hydroxybenzylidene)-3-phenyl-2,4-imidazolidinedione in lab experiments is its potential off-target effects, which can affect other cellular processes and signaling pathways.

Future Directions

There are many future directions for the scientific research of 5-(5-chloro-2-hydroxybenzylidene)-3-phenyl-2,4-imidazolidinedione. One future direction is the development of more potent and selective GSK-3 inhibitors for therapeutic applications. Another future direction is the investigation of the potential synergistic effects of 5-(5-chloro-2-hydroxybenzylidene)-3-phenyl-2,4-imidazolidinedione with other drugs or therapies in various diseases. Additionally, further research is needed to elucidate the molecular mechanisms underlying the biochemical and physiological effects of 5-(5-chloro-2-hydroxybenzylidene)-3-phenyl-2,4-imidazolidinedione in various cellular processes and diseases.

Synthesis Methods

5-(5-chloro-2-hydroxybenzylidene)-3-phenyl-2,4-imidazolidinedione can be synthesized using a variety of methods, including a one-pot synthesis, a microwave-assisted synthesis, and a solid-phase synthesis. The most common method involves the reaction of 5-chloro-2-hydroxybenzaldehyde with 3-phenyl-2,4-imidazolidinedione in the presence of a base catalyst, such as potassium carbonate, in a solvent, such as dimethylformamide or dimethyl sulfoxide.

Scientific Research Applications

5-(5-chloro-2-hydroxybenzylidene)-3-phenyl-2,4-imidazolidinedione has been extensively studied in scientific research for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurological disorders. In cancer research, 5-(5-chloro-2-hydroxybenzylidene)-3-phenyl-2,4-imidazolidinedione has been shown to inhibit cancer cell proliferation and induce cell cycle arrest and apoptosis in various cancer cell lines. In diabetes research, 5-(5-chloro-2-hydroxybenzylidene)-3-phenyl-2,4-imidazolidinedione has been shown to promote insulin secretion and improve glucose tolerance in diabetic animal models. In neurological disorder research, 5-(5-chloro-2-hydroxybenzylidene)-3-phenyl-2,4-imidazolidinedione has been shown to promote neuronal differentiation and improve cognitive function in animal models of Alzheimer's disease and schizophrenia.

properties

IUPAC Name

(5E)-5-[(5-chloro-2-hydroxyphenyl)methylidene]-3-phenylimidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN2O3/c17-11-6-7-14(20)10(8-11)9-13-15(21)19(16(22)18-13)12-4-2-1-3-5-12/h1-9,20H,(H,18,22)/b13-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFEMDUJVADIKEK-UKTHLTGXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=CC3=C(C=CC(=C3)Cl)O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N2C(=O)/C(=C\C3=C(C=CC(=C3)Cl)O)/NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5E)-5-(5-chloro-2-hydroxybenzylidene)-3-phenylimidazolidine-2,4-dione

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